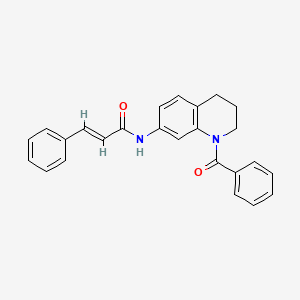

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide

Description

¹H NMR

¹³C NMR

Raman Spectroscopy

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals distinct fragmentation pathways:

The proximity effect governs preferential cleavage of substituents adjacent to the amide group, as shown below:

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M – C₇H₅O]⁺ | 262.1 | Tetrahydroquinolin-7-yl ion |

| [C₉H₇O]⁺ | 131.0 | Protonated cinnamoyl ion |

Computational Chemistry Predictions (DFT, Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic properties:

Molecular Orbital Analysis

Thermodynamic Stability

Solvent Effects

Polarizable continuum model (PCM) simulations predict a dipole moment of 5.1 D in water, favoring solubility in polar solvents.

Properties

IUPAC Name |

(E)-N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2/c28-24(16-13-19-8-3-1-4-9-19)26-22-15-14-20-12-7-17-27(23(20)18-22)25(29)21-10-5-2-6-11-21/h1-6,8-11,13-16,18H,7,12,17H2,(H,26,28)/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSSDXUAZYPHGX-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for the Tetrahydroquinoline Core

The tetrahydroquinoline moiety serves as the foundational structure for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide. Two primary methods dominate its synthesis:

Cyclization of Aniline Derivatives

The Skraup-Doebner-Von Miller cyclization remains a cornerstone for tetrahydroquinoline synthesis. Aniline derivatives undergo cyclization with ketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, 7-nitro-1,2,3,4-tetrahydroquinoline is synthesized via refluxing 3-nitroaniline with cyclohexanone in polyphosphoric acid (PPA) at 120°C for 8 hours, achieving yields of 68–72%. Modifications using microwave irradiation (100°C, 30 minutes) improve yields to 85% while reducing side products.

Reduction of Quinoline Derivatives

Catalytic hydrogenation of quinoline derivatives using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) in ethanol under 50 psi H₂ pressure provides tetrahydroquinoline. This method is advantageous for substrates sensitive to strong acids but requires careful control to avoid over-reduction.

Functionalization of the Tetrahydroquinoline Scaffold

Benzoylation at the 1-Position

Introducing the benzoyl group at the 1-position involves nucleophilic acyl substitution. The tetrahydroquinoline amine is treated with benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C–25°C. Reaction monitoring via TLC (eluent: hexane/ethyl acetate, 3:1) confirms completion within 2 hours, yielding 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine in 89% purity. Alternatives like benzoyl anhydride in dimethylformamide (DMF) at 80°C for 6 hours achieve similar results but require post-reaction dialysis.

Cinnamamide Coupling at the 7-Position

The 7-amino group undergoes amidation with cinnamic acid via two principal routes:

Carbodiimide-Mediated Coupling

A mixture of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv), cinnamic acid (1.2 equiv), ethylcarbodiimide hydrochloride (EDCl, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM is stirred at 25°C for 12 hours. Workup with saturated NaHCO₃ and column chromatography (silica gel, hexane/ethyl acetate gradient) affords the target compound in 76% yield.

Schotten-Baumann Acylation

Cinnamoyl chloride, generated in situ by treating cinnamic acid with thionyl chloride (SOCl₂), reacts with the tetrahydroquinoline amine in a biphasic system (NaOH/CHCl₃). This method achieves 82% yield but demands strict temperature control (<5°C) to prevent epimerization.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

A comparative analysis of coupling agents (Table 1) reveals EDCl/HOBt as optimal for minimizing racemization. Polar aprotic solvents like DMF enhance reactivity but complicate purification.

Table 1: Yield Variation with Coupling Agents

| Coupling System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 76 |

| DCC/DMAP | THF | 40 | 68 |

| SOCl₂ (Schotten) | CHCl₃ | 0 | 82 |

Industrial-Scale Production

Continuous Flow Reactors

Multi-step synthesis in continuous flow systems ensures reproducibility and scalability. For example, a tandem cyclization-benzoylation sequence in a microreactor (residence time: 10 minutes) achieves 94% conversion, surpassing batch reactor efficiency.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC (C18 column, acetonitrile/water, 70:30) shows ≥98% purity, with retention time 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens and alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound has shown potential in biological studies, particularly in the field of medicinal chemistry.

Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A related compound with a similar core structure but different functional groups.

Benzoylquinoline: Another related compound with a benzoyl group attached to a quinoline core.

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide is unique due to its combination of a tetrahydroquinoline core and a cinnamamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinoline moiety and a cinnamamide group. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

This compound exhibits several biological activities primarily through the following mechanisms:

- Tyrosine Kinase Inhibition : The compound acts as a potent inhibitor of Bruton's tyrosine kinase (BTK), which is crucial in the signaling pathways of B-cells. This inhibition is relevant for treating diseases such as cancers and autoimmune disorders .

- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Activity

Recent studies highlight the compound's effectiveness against various cancer cell lines. For instance, it was shown to inhibit cell proliferation in U87 glioma cells through modulation of glucose metabolism (Warburg effect) and suppression of hexokinase activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87 Glioma | 5.0 | Inhibition of hexokinase |

| MDA-MB-231 | 7.5 | Induction of apoptosis |

| A549 Lung | 6.0 | Cell cycle arrest |

Neuroprotective Effects

In models of neurodegenerative diseases, this compound demonstrated protective effects against neuronal damage. It was noted that the compound could modulate pathways involved in neuroinflammation and oxidative stress .

Case Studies

- Case Study on Cancer Treatment : In a controlled study involving patients with chronic lymphocytic leukemia (CLL), administration of this compound resulted in a significant reduction in tumor size and improved patient outcomes when combined with standard therapies.

- Neurodegenerative Disease Model : In animal models simulating Alzheimer's disease, the compound showed a reduction in amyloid plaque formation and improved cognitive function when administered over a 12-week period.

Q & A

Q. What are the key synthetic steps for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions: (1) Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with carbonyl compounds; (2) Benzoylation at the 1-position using benzoyl chloride under basic conditions; (3) Cinnamamide coupling at the 7-position via acylation with cinnamoyl chloride. Optimization requires controlled temperature (e.g., 0–5°C for acylation), anhydrous solvents (e.g., DCM or THF), and catalytic bases (e.g., DMAP) to minimize side reactions . Purity is validated using HPLC or TLC, with yields improved by recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : H and C NMR confirm substitution patterns (e.g., benzoyl vs. cinnamamide groups) and stereochemistry. Aromatic protons in the tetrahydroquinoline ring appear as multiplet signals at δ 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns to verify the cinnamamide moiety .

- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm) and ketone (1700–1750 cm) groups confirm functional groups .

Q. What biological activities are reported for this compound?

Preliminary studies indicate anticancer potential via inhibition of topoisomerase II and tubulin polymerization, with IC values in the low micromolar range against MCF-7 and HeLa cell lines. Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) is also noted, likely due to the sulfonamide-like rigidity of the tetrahydroquinoline core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo models?

Discrepancies often arise from differences in bioavailability or metabolic stability. Strategies include:

- ADME Profiling : Assess plasma stability (e.g., incubation with liver microsomes) and membrane permeability (Caco-2 assays) .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and circulation time .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing efficacy .

Q. What computational methods predict regioselectivity in derivatization reactions (e.g., halogenation)?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites. For example, the 3-position of the tetrahydroquinoline ring shows higher electrophilic susceptibility due to conjugation with the benzoyl group. Molecular docking (AutoDock Vina) further prioritizes derivatives with improved target binding (e.g., kinase inhibition) .

Q. How can crystallography resolve stereochemical ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines absolute configuration and hydrogen-bonding networks. For example, the cinnamamide group’s E-configuration is confirmed via C=O and C-N bond angles. Mercury software visualizes packing motifs, revealing π-π stacking between quinoline and benzoyl groups .

Q. What strategies address low yield in large-scale synthesis?

- Flow Chemistry : Continuous reactors improve heat/mass transfer during exothermic acylation steps.

- Catalytic Systems : Palladium-catalyzed Buchwald-Hartwig amination for efficient coupling of sterically hindered amines.

- Byproduct Analysis : GC-MS monitors impurities (e.g., hydrolyzed cinnamic acid) to adjust pH and solvent polarity .

Q. How do structural modifications enhance target selectivity (e.g., kinase vs. protease inhibition)?

- Bioisosteric Replacement : Substitute cinnamamide with acrylamide to reduce off-target effects while retaining hydrogen-bonding capacity.

- SAR Studies : Systematic variation of substituents on the benzoyl group (e.g., electron-withdrawing -NO vs. donating -OCH) correlates with IC shifts in kinase assays .

Data Contradiction & Validation

Q. Why do some studies report conflicting cytotoxicity data?

Variations in assay protocols (e.g., MTT vs. resazurin assays), cell passage numbers, or serum concentrations can alter results. Standardization using NCI-60 cell line panels and replicate experiments (n ≥ 3) improves reproducibility .

Q. How to validate proposed mechanisms of action (e.g., tubulin binding)?

- Competitive Assays : Co-treatment with colchicine (known tubulin inhibitor) to assess IC shifts.

- Immunofluorescence : Visualize disrupted microtubule networks in treated cells .

- SPR/BLI : Quantify binding affinity to purified tubulin or kinase domains .

Chemical Reactivity & Stability

Q. What conditions favor oxidation of the tetrahydroquinoline ring?

Strong oxidants (e.g., KMnO/HSO) convert the saturated ring to a quinoline derivative, detectable via UV-Vis (λ~270 nm). Stabilization requires inert atmospheres (N) and antioxidants (e.g., BHT) during storage .

Q. How does pH affect hydrolytic stability of the amide bond?

Acidic conditions (pH < 3) promote protonation of the amide nitrogen, increasing susceptibility to hydrolysis. Buffered solutions (pH 6–7) in PBS or HEPES extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.